Cas no 112211-92-4 ((R)-2-Isopropylamino-2-phenylethanol)

(R)-2-Isopropylamino-2-phenylethanol is a chiral β-amino alcohol compound characterized by its stereospecific configuration at the 2-position. This structure imparts utility as a key intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both hydroxyl and isopropylamino functional groups enables its use as a ligand or building block for catalysts in enantioselective reactions. Its well-defined stereochemistry ensures high selectivity in synthetic applications, while the aromatic phenyl group contributes to stability and reactivity in diverse chemical transformations. The compound is typically handled under controlled conditions due to its sensitivity, requiring inert atmospheres for optimal storage and handling.
(R)-2-Isopropylamino-2-phenylethanol structure
112211-92-4 structure
Product name:(R)-2-Isopropylamino-2-phenylethanol
CAS No:112211-92-4
MF:C11H17NO
Molecular Weight:179.2588
MDL:MFCD00671548
CID:129566
PubChem ID:87571826

(R)-2-Isopropylamino-2-phenylethanol 化学的及び物理的性質

名前と識別子

    • Benzeneethanol, b-[(1-methylethyl)amino]-, (bR)-
    • (R)-2-Isopropylamino-2-phenylethanol
    • (2R)-2-phenyl-2-(propan-2-ylamino)ethanol
    • (R)-2-(Isopropylamino)-2-phenylethanol
    • PubChem8175
    • (R)-beta-(Isopropylamino)benzeneethanol
    • I0476
    • (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
    • (2R)-2-(Isopropylamino)-2-phenylethanol, AldrichCPR
    • (2R)-2-(Isopropylamino)-2-phenylethanol AldrichCPR
    • MFCD00671548
    • AKOS015838380
    • 112211-92-4
    • SCHEMBL7895755
    • DTXSID00506153
    • J-002729
    • AKOS015890117
    • F16663
    • AS-62691
    • A2247
    • XFSCVCVPECOHBL-NSHDSACASA-N
    • MDL: MFCD00671548
    • インチ: 1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1
    • InChIKey: XFSCVCVPECOHBL-NSHDSACASA-N
    • SMILES: O([H])C([H])([H])[C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 179.13100
  • 同位素质量: 179.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 32.299

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.000±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 75.0 to 79.0 deg-C
  • Boiling Point: 294.8±20.0 ºC (760 Torr),
  • フラッシュポイント: 104.1±12.4 ºC,
  • Refractive Index: 1.523
  • Solubility: 微溶性(16 g/l)(25ºC)、
  • PSA: 32.26000
  • LogP: 2.10890

(R)-2-Isopropylamino-2-phenylethanol Security Information

(R)-2-Isopropylamino-2-phenylethanol 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(R)-2-Isopropylamino-2-phenylethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CW322-1g
(R)-2-Isopropylamino-2-phenylethanol
112211-92-4 98.0%(GC&T)
1g
¥519.0 2022-05-30
abcr
AB144746-1 g
(R)-2-Isopropylamino-2-phenylethanol, 98%; .
112211-92-4 98%
1g
€106.90 2023-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I121110-5g
(R)-2-Isopropylamino-2-phenylethanol
112211-92-4 98%
5g
¥1205.90 2023-09-02
Alichem
A019120334-10g
(R)-2-(Isopropylamino)-2-phenylethanol
112211-92-4 95%
10g
$422.38 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13730-5g
(R)-2-(Isopropylamino)-2-phenylethanol
112211-92-4
5g
¥2688.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-296200A-25 g
(R)-2-Isopropylamino-2-phenylethanol,
112211-92-4
25g
¥11,846.00 2023-07-10
eNovation Chemicals LLC
D747496-25g
(R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL
112211-92-4 98.0%
25g
$840 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-296200A-25g
(R)-2-Isopropylamino-2-phenylethanol,
112211-92-4
25g
¥11846.00 2023-09-05
1PlusChem
1P003CPT-25g
(R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL
112211-92-4 >98.0%(GC)(T)
25g
$715.00 2025-02-19
Ambeed
A132019-5g
(R)-2-(Isopropylamino)-2-phenylethanol
112211-92-4 95%
5g
$212.0 2025-03-18

(R)-2-Isopropylamino-2-phenylethanol 関連文献

(R)-2-Isopropylamino-2-phenylethanolに関する追加情報

Comprehensive Overview of (R)-2-Isopropylamino-2-phenylethanol (CAS No. 112211-92-4): Properties, Applications, and Industry Insights

(R)-2-Isopropylamino-2-phenylethanol (CAS No. 112211-92-4) is a chiral organic compound with significant relevance in pharmaceutical and fine chemical industries. This optically active molecule features a phenylethanol backbone substituted with an isopropylamino group, making it a versatile intermediate for asymmetric synthesis. The R-enantiomer exhibits distinct stereochemical properties that are crucial for biological activity, a topic increasingly explored in drug development forums and AI-driven molecular design platforms.

Recent trends in green chemistry have spurred interest in optimizing the synthesis of (R)-2-Isopropylamino-2-phenylethanol. Researchers are investigating enzymatic resolution and catalytic asymmetric hydrogenation methods to improve yield while reducing environmental impact – a response to frequent search queries like "sustainable chiral synthesis methods 2024". The compound's logP value (2.18) and water solubility profile also make it a subject of computational chemistry studies predicting ADMET properties, aligning with industry demands for AI-assisted drug discovery tools.

In pharmaceutical applications, this compound serves as a precursor for beta-adrenergic receptor ligands, with its stereochemistry playing a critical role in receptor binding affinity. Analytical techniques like HPLC chiral separation and circular dichroism spectroscopy are essential for quality control, addressing common laboratory questions about "chiral purity determination methods". The growing market for enantiomerically pure APIs (active pharmaceutical ingredients) has increased demand for such intermediates, particularly in cardiovascular and respiratory drug development.

The compound's crystalline form (melting point 89-92°C) and stability under nitrogen atmosphere make it suitable for GMP manufacturing processes. Industrial users frequently search for "scalable chiral amine synthesis" and "CAS 112211-92-4 suppliers", reflecting its commercial importance. Recent patent analyses reveal innovative applications in catalytic asymmetric transformations, particularly in creating sterically hindered amines for specialty polymers.

From a regulatory perspective, (R)-2-Isopropylamino-2-phenylethanol requires proper handling as per standard laboratory safety protocols, though it doesn't fall under restricted categories. Its molecular weight of 193.27 g/mol and XLogP3 characteristics are frequently referenced in QSAR modeling studies, a hot topic in computational toxicology circles. The compound's UV spectrum (λmax 257 nm) also makes it detectable via modern HPLC-UV methods, a technique commonly searched alongside "chiral analysis troubleshooting".

Emerging research explores the compound's potential in organocatalysis, particularly for asymmetric Michael additions. This aligns with the pharmaceutical industry's shift toward metal-free catalysis, a trending subject in green chemistry webinars. The Vicinal amino alcohol moiety present in the structure is recognized as a privileged scaffold in medicinal chemistry, explaining its inclusion in many high-throughput screening libraries.

Storage recommendations typically suggest 2-8°C under inert atmosphere, with stability data showing excellent shelf life when protected from moisture. These practical handling considerations frequently appear in laboratory forum discussions and chemical database FAQs. The compound's NMR spectrum (characteristic peaks at 7.3-7.5 ppm for aromatic protons) serves as a valuable reference for synthetic chemists verifying structural identity.

Market analysts note steady growth in the chiral amine sector, with (R)-2-Isopropylamino-2-phenylethanol maintaining a niche but important position. Its applications extend beyond pharma into advanced material science, particularly in designing chiral stationary phases for chromatography. This dual-use potential makes it a compound of interest in cross-industry innovation discussions.

Recent advancements in continuous flow chemistry have opened new possibilities for manufacturing such chiral building blocks more efficiently. These developments respond to frequent industry searches for "process intensification chiral compounds" and "flow chemistry advantages". The compound's specific rotation ([α]D20 = +34.5° in methanol) remains a critical quality parameter, emphasized in recent ICH Q6A guidelines updates.

In conclusion, (R)-2-Isopropylamino-2-phenylethanol (CAS No. 112211-92-4) represents a valuable chiral synthon with expanding applications across multiple scientific disciplines. Its relevance persists due to the pharmaceutical industry's growing emphasis on enantiomeric purity and the broader chemical sector's adoption of sustainable synthetic methodologies. Ongoing research continues to uncover novel applications, ensuring this compound remains a subject of both academic and industrial interest.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:112211-92-4)(R)-2-Isopropylamino-2-phenylethanol
A2247
Purity:99%/99%
はかる:5g/25g
Price ($):174.0/608.0